molecular formula C25H38N2O3 B11978923 N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)palmitamide

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)palmitamide

Cat. No.: B11978923
M. Wt: 414.6 g/mol
InChI Key: UAJPPQYHAXPBMV-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)palmitamide is a compound that belongs to the class of 4-hydroxy-2-quinolones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)palmitamide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)palmitamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)palmitamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylamide
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-yl)ethylamide

Uniqueness

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)palmitamide is unique due to its long palmitoyl chain, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes .

Properties

Molecular Formula

C25H38N2O3

Molecular Weight

414.6 g/mol

IUPAC Name

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)hexadecanamide

InChI

InChI=1S/C25H38N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(28)27-23-24(29)20-17-15-16-18-21(20)26-25(23)30/h15-18H,2-14,19H2,1H3,(H,27,28)(H2,26,29,30)

InChI Key

UAJPPQYHAXPBMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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